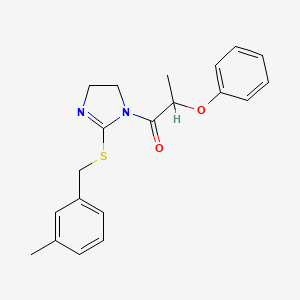

![molecular formula C7H14ClN B2798487 (1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride CAS No. 2411180-36-2](/img/structure/B2798487.png)

(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

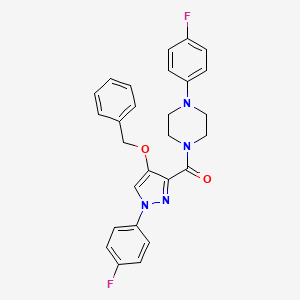

“(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride” is a chemical compound with the molecular formula C6H11NO . It is related to a group of compounds known as oxabicycloheptanes . These compounds have a bicyclic structure, which means they consist of two fused rings .

Synthesis Analysis

The synthesis of “(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride” and related compounds is a topic of ongoing research . The synthesis often involves complex reactions and requires careful control of conditions to ensure the correct stereochemistry .Molecular Structure Analysis

The molecular structure of “(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride” is characterized by a bicyclic ring system . The “1S,5R” designation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .Applications De Recherche Scientifique

- Researchers have employed this compound as a core building block in the stereoselective synthesis of 3-oxabicyclo[3.2.0]heptan-2-one. This desymmetrization strategy enables access to complex molecules, including Illicium sesquiterpenes .

- The compound’s unique bicyclic structure makes it an interesting candidate for catalytic reactions. Scientists study its reactivity in various transformations, such as asymmetric synthesis or ring-opening reactions .

Chemical Synthesis and Desymmetrization

Catalysis and Organic Transformations

Orientations Futures

The future directions for research on “(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride” and related compounds are likely to involve further exploration of their synthesis, reactivity, and potential applications . This could include the development of new synthetic methods, the study of new reactions, and the investigation of potential biological activities .

Mécanisme D'action

Target of Action

The primary target of EN300-7547275, also known as Enmetazobactam, is the extended-spectrum beta (β)-lactamase (ESBL) enzymes . These enzymes are produced by certain bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This poses challenges in the treatment of serious infections .

Mode of Action

Enmetazobactam acts as an ESBL inhibitor . It prevents the breakdown of antibiotics like cefepime by ESBL, thereby enhancing the effectiveness of these antibiotics . This interaction with its targets leads to a decrease in the resistance of bacteria to antibiotics, making the treatment more effective .

Biochemical Pathways

It is known that it inhibits the esbl enzymes, which play a crucial role in the antibiotic resistance of certain bacteria . By inhibiting these enzymes, Enmetazobactam disrupts the normal functioning of these bacteria, leading to their eventual death .

Result of Action

The molecular and cellular effects of Enmetazobactam’s action primarily involve the inhibition of ESBL enzymes . This inhibition prevents the breakdown of certain antibiotics, thereby enhancing their effectiveness against ESBL-producing bacteria . As a result, the bacteria are unable to survive, leading to the successful treatment of the infection .

Propriétés

IUPAC Name |

(1S,5R)-bicyclo[3.2.0]heptan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-3-5-1-2-6(5)4-7;/h5-7H,1-4,8H2;1H/t5-,6+,7?; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVQXSIGEBRBSO-VPEOJXMDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1CC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

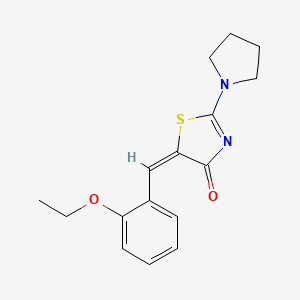

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)

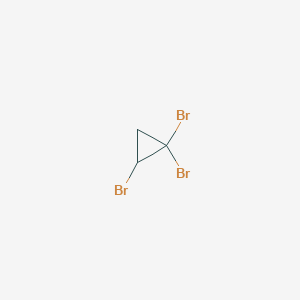

![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)

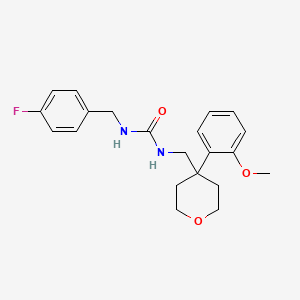

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798424.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2798426.png)